molecular formula C10H14 B14679730 Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- CAS No. 33458-11-6

Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-

Cat. No.: B14679730
CAS No.: 33458-11-6
M. Wt: 134.22 g/mol
InChI Key: SVLPZOWDVPMLAH-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- is a bicyclic compound with the molecular formula C9H12. It is also known as 5-vinyl-2-norbornene. This compound is characterized by its unique bicyclic structure, which consists of two fused rings, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile such as vinylacetylene. The reaction typically occurs under controlled temperature and pressure conditions to yield the desired bicyclic product.

Industrial Production Methods

In industrial settings, the production of bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- often involves catalytic processes. For instance, the vinylic polymerization of norbornene with cobalt (II) compounds and metallocenes in the presence of methylaluminoxane (MAO) has been reported . These methods ensure high yield and purity of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the compound.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Bromine in carbon tetrachloride at low temperatures.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of saturated bicyclic compounds.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in polymerization reactions to produce high-performance polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug development, particularly in the synthesis of complex pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- involves its ability to participate in various chemical reactions due to its strained bicyclic structure. The compound’s double bonds are reactive sites that can undergo addition reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene:

    5-vinyl-2-norbornene: A stereoisomer with different spatial arrangement of atoms.

    2-vinylbicyclo[2.2.1]hept-5-ene: Another isomer with variations in the position of the vinyl group.

Uniqueness

Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of the ethenyl and methyl groups enhances its utility in various synthetic applications, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

33458-11-6

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

5-ethenyl-5-methylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H14/c1-3-10(2)7-8-4-5-9(10)6-8/h3-5,8-9H,1,6-7H2,2H3

InChI Key

SVLPZOWDVPMLAH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC1C=C2)C=C

Origin of Product

United States

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